molecular formula C10H11N3OS B1475821 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2097946-60-4

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475821
CAS No.: 2097946-60-4
M. Wt: 221.28 g/mol
InChI Key: LULZECJKLJVIBJ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a thiophene ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to form amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-ylmethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.

    3-(Azetidin-3-ylmethyl)-5-(furan-2-yl)-1,2,4-oxadiazole: Features a furan ring in place of the thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-8(15-3-1)10-12-9(13-14-10)4-7-5-11-6-7/h1-3,7,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULZECJKLJVIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=NOC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

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